molecular formula C13H15NO B1612048 N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine CAS No. 869901-18-8

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine

Cat. No.: B1612048
CAS No.: 869901-18-8
M. Wt: 201.26 g/mol
InChI Key: UOPUGXOLGTYISK-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a phenyl group and a methyl group, along with a methanamine group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine typically begins with commercially available starting materials such as 2-phenylfuran and methylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in inert atmospheres to avoid oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of amines with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-phenylfuran-3-yl)methanamine: Lacks the methyl group at the 5-position of the furan ring.

    N-methyl-1-(5-methyl-2-thienyl)methanamine: Contains a thiophene ring instead of a furan ring.

    N-methyl-1-(5-methyl-2-phenylpyrrole-3-yl)methanamine: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is unique due to the presence of both a phenyl-substituted furan ring and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-8-12(9-14-2)13(15-10)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPUGXOLGTYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594590
Record name N-Methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-18-8
Record name N-Methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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